molecular formula C39H55N9O12S B10861746 Semax (acetate)

Semax (acetate)

Cat. No.: B10861746
M. Wt: 874.0 g/mol
InChI Key: SIUVGMURDLGHSO-IGCYJKAMSA-N
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Description

Semax (acetate): is a synthetic peptide derived from the adrenocorticotropic hormone. It is composed of seven amino acid residues: methionyl-glutamyl-histidyl-phenylalanyl-prolylglycyl-proline. Semax (acetate) is primarily known for its nootropic, neuroprotective, and neurorestorative properties. It has been extensively studied and used in Russia for various medical conditions, including brain trauma, stroke, and cognitive disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Semax (acetate) involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of Semax (acetate) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions: Semax (acetate) can undergo various chemical reactions, including:

    Oxidation: The methionine residue in Semax (acetate) can be oxidized to methionine sulfoxide.

    Reduction: Reduction reactions can reverse the oxidation of methionine.

    Substitution: Amino acid residues in Semax (acetate) can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Major Products:

Scientific Research Applications

Semax (acetate) has a wide range of scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its effects on neurogenesis, synaptogenesis, and neuroprotection.

    Medicine: Used in clinical studies for treating cognitive disorders, stroke, and brain trauma. It has shown potential in enhancing cognitive function, memory, and learning.

    Industry: Explored for its potential in developing neuroprotective drugs and cognitive enhancers.

Mechanism of Action

Semax (acetate) exerts its effects through several mechanisms:

Comparison with Similar Compounds

Semax (acetate) can be compared with other similar compounds, such as:

    N-Acetyl Semax: A derivative of Semax (acetate) with enhanced stability and longer-lasting effects. It is known for its stronger impact on memory retention.

    Selank: Another peptide with nootropic and anxiolytic properties. While Selank is more focused on reducing anxiety and stress, Semax (acetate) is primarily used for cognitive enhancement and neuroprotection.

    Adrenocorticotropic Hormone (ACTH): The parent hormone from which Semax (acetate) is derived. .

Semax (acetate) stands out due to its specific neuroprotective and cognitive-enhancing properties, making it a unique and valuable compound in scientific research and medicine.

Properties

Molecular Formula

C39H55N9O12S

Molecular Weight

874.0 g/mol

IUPAC Name

acetic acid;(2S)-1-[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C37H51N9O10S.C2H4O2/c1-57-16-13-24(38)32(50)42-25(11-12-31(48)49)33(51)43-26(18-23-19-39-21-41-23)34(52)44-27(17-22-7-3-2-4-8-22)36(54)46-15-5-9-28(46)35(53)40-20-30(47)45-14-6-10-29(45)37(55)56;1-2(3)4/h2-4,7-8,19,21,24-29H,5-6,9-18,20,38H2,1H3,(H,39,41)(H,40,53)(H,42,50)(H,43,51)(H,44,52)(H,48,49)(H,55,56);1H3,(H,3,4)/t24-,25-,26-,27-,28-,29-;/m0./s1

InChI Key

SIUVGMURDLGHSO-IGCYJKAMSA-N

Isomeric SMILES

CC(=O)O.CSCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)NCC(=O)N4CCC[C@H]4C(=O)O)N

Canonical SMILES

CC(=O)O.CSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)NCC(=O)N4CCCC4C(=O)O)N

Origin of Product

United States

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